molecular formula C18H27N3O4 B2403860 tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate CAS No. 1233955-51-5

tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate

Cat. No.: B2403860
CAS No.: 1233955-51-5
M. Wt: 349.431
InChI Key: KLJAYXHKPNLCMY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name for this compound is This compound , reflecting its structural components:

  • A piperidine ring substituted at the 1-position with a tert-butyloxycarbonyl (Boc) protecting group.
  • A urea linkage (-NH-C(=O)-NH-) at the 4-position of the piperidine ring, connecting it to a 2-methoxyphenyl moiety.

The SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2OC) further clarifies connectivity:

  • The Boc group (CC(C)(C)OC(=O)-) is attached to the piperidine nitrogen.
  • The urea bridge links the piperidine’s 4-position nitrogen to the 2-methoxyphenyl group.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 1233955-51-5 . Alternative designations include:

  • This compound (IUPAC).
  • 1-(tert-Butoxycarbonyl)-4-(3-(2-methoxyphenyl)ureido)piperidine (semisystematic).
  • Synonyms such as N-Boc-4-(2-methoxyphenylureido)piperidine.

Molecular Formula and Exact Mass Characterization

The molecular formula C₁₈H₂₇N₃O₄ corresponds to:

  • 18 carbon atoms , including the aromatic phenyl and Boc groups.
  • 27 hydrogen atoms , 3 nitrogen atoms , and 4 oxygen atoms .

Exact mass is calculated as follows:

Element Count Atomic Mass (Da) Total Contribution (Da)
C 18 12.000000 216.000000
H 27 1.007825 27.211275
N 3 14.003074 42.009222
O 4 15.994915 63.979660
Total 349.200157 Da

This matches the reported molecular weight of 349.42 g/mol , with minor discrepancies due to isotopic variations.

Stereochemical Considerations and Conformational Analysis

The compound lacks chiral centers but exhibits conformational flexibility due to:

  • Piperidine Ring Dynamics : The piperidine adopts a chair conformation , with the Boc group and urea substituents occupying equatorial positions to minimize steric strain.
  • Urea Group Planarity : The urea linkage (-NH-C(=O)-NH-) is typically planar, enabling hydrogen bonding. However, enzyme binding can induce twisting (δ = −6.35°, θ = 5.00°), enhancing reactivity.
  • Steric Effects : The bulky tert-butyl group restricts rotation around the piperidine N-C bond, stabilizing specific conformers.

Key interactions include:

  • Hydrogen bonds between urea NH groups and carbonyl oxygens.
  • van der Waals forces between the methoxyphenyl ring and adjacent hydrophobic regions in enzyme active sites.

Properties

IUPAC Name

tert-butyl 4-[(2-methoxyphenyl)carbamoylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-9-13(10-12-21)19-16(22)20-14-7-5-6-8-15(14)24-4/h5-8,13H,9-12H2,1-4H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJAYXHKPNLCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperidine-1-carboxylate with 3-(2-methoxyphenyl)isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ureido group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that tert-butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate exhibits significant antitumor properties. The methoxyphenyl group enhances its interaction with biological targets, potentially improving its efficacy in therapeutic applications. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Modulation of Biological Pathways

This compound has been investigated for its ability to modulate various biological pathways, including those involved in cancer progression and immune response. The ureido functionality allows it to interact with specific receptors, which may lead to enhanced therapeutic effects against tumors.

Synthesis of Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic compounds. Its structure allows for various modifications, making it useful in creating derivatives with tailored biological activities .

Case Studies on Synthesis

  • Synthesis Methodology :
    • The synthesis typically involves several steps, including the formation of the piperidine ring and the introduction of the ureido and methoxy groups.
    • A common synthetic route includes the reaction of tert-butyl piperidine-1-carboxylate with isocyanates to form the corresponding urea derivative, followed by substitution reactions to introduce the methoxyphenyl group.
  • Yield and Purity :
    • The synthesis has been reported to yield high purity products, often exceeding 90% purity in laboratory settings, making it suitable for further biological testing.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group in the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(2-chlorophenyl)ureido)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(2-fluorophenyl)ureido)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and selectivity, making it a valuable compound in research and development.

Biological Activity

Introduction

tert-Butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate, with the CAS number 1233952-77-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C18H27N3O4C_{18}H_{27}N_{3}O_{4}, and it has a molecular weight of 349.4 g/mol. The compound typically appears as a powder or liquid and has an assay purity of around 97% .

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O₄
Molecular Weight349.4 g/mol
AppearancePowder or liquid
Assay97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory pathways. Research indicates that compounds with similar structures can inhibit cytokine production, particularly tumor necrosis factor (TNF) and interleukin-1 (IL-1), which are crucial in inflammatory responses .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by modulating cytokine levels. Studies indicate that it may be effective in treating chronic inflammatory diseases .
  • Neuroprotective Effects : Similar piperidine derivatives have been investigated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Potential : Some studies have explored the role of piperidine derivatives in cancer therapy, focusing on their ability to inhibit tumor growth through various mechanisms.

Case Studies

  • Chronic Inflammatory Disease : A study investigated the effects of related compounds on cytokine production in animal models of arthritis. Results demonstrated significant reductions in TNF and IL-1 levels, correlating with reduced inflammation and joint damage .
  • Neuroprotection in Models of Alzheimer's Disease : Research involving piperidine derivatives indicated a protective effect against neurotoxicity induced by amyloid-beta peptides, suggesting potential therapeutic applications for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key considerations for the safe handling and storage of tert-butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents . Use airtight containers to prevent moisture absorption or degradation.

  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. Avoid skin contact; if exposed, wash thoroughly with soap and water .

  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides), which may cause hazardous reactions .

    Reference Table : Safety Precautions Summary

    Hazard TypePrecautionSource
    Oxidizer IncompatibilityAvoid contact with peroxides
    Skin ExposureWash with soap/water; seek medical advice for irritation
    Storage ConditionsStore in sealed containers, dry environment

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Urea Formation : React unprotected piperidine derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) with 2-methoxyphenyl isocyanate in dichloromethane (DCM) using triethylamine (TEA) as a base .

  • Purification : Post-reaction, extract with ethyl acetate, dry over anhydrous MgSO₄, and purify via flash chromatography (silica gel, gradient elution) .

  • Yield Optimization : Maintain reaction temperatures at 0–20°C during reagent addition to minimize side reactions .

    Reference Table : Synthesis Protocol Overview

    StepReagents/ConditionsPurposeSource
    Urea CouplingTEA, DCM, 0°C → RTFacilitate nucleophilic attack
    Workup1M HCl, EtOAc extractionQuench reaction, isolate product
    PurificationFlash chromatography (hexane:EtOAc)Remove unreacted starting materials

Advanced Research Questions

Q. How can researchers optimize the stability of this compound under varying pH or solvent conditions?

  • Methodological Answer :

  • pH Stability : Test solubility and degradation in buffered solutions (pH 2–12) using HPLC. The compound is stable in neutral to mildly acidic conditions but may hydrolyze in strongly basic media due to urea bond lability .

  • Solvent Effects : Assess stability in polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene). Polar solvents may accelerate decomposition at elevated temperatures .

  • Accelerated Stability Studies : Conduct thermal gravimetric analysis (TGA) to determine decomposition thresholds (>150°C) .

    Reference Table : Stability Analysis Framework

    ConditionTest MethodOutcomeSource
    Acidic (pH 2)HPLC at 25°CNo degradation over 24h
    Basic (pH 12)NMR monitoringUrea bond cleavage observed
    DMSO, 60°CTGA5% mass loss at 160°C

Q. How should researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer :

  • Purity Validation : Use LC-MS to confirm compound purity (>95%). Impurities from incomplete urea coupling (e.g., residual amines) may skew bioassay results .

  • Assay Reproducibility : Replicate experiments under standardized conditions (e.g., cell line passage number, serum concentration). Discrepancies may arise from variations in cell permeability or metabolic stability .

  • Structural Analog Comparison : Benchmark activity against analogs (e.g., tert-butyl 4-(3-(4-trifluoromethylphenyl)ureido)piperidine-1-carboxylate) to identify structure-activity relationships (SAR) .

    Reference Table : Data Contradiction Analysis

    Potential IssueResolution StrategySource
    Impurity InterferenceLC-MS purity check, recrystallization
    Cell Line VariabilityUse authenticated cell lines (e.g., ATCC)
    Solvent ArtifactsPre-test DMSO tolerance in assays

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